molecular formula C8H12D6O2 B196664 Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- CAS No. 87745-18-4

Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-

Cat. No. B196664
CAS RN: 87745-18-4
M. Wt: 150.25 g/mol
InChI Key: NIJJYAXOARWZEE-WFGJKAKNSA-N
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Description

“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-”, also known as Valproic Acid-d6, is a deuterium-labelled form of Valproic Acid . It is a branched chain, fatty acid which is reported to potentially enhance central GABAergic neurotransmission and inhibit Na+ channels . The molecular formula is C8H10D6O2 and the molecular weight is 150.25 .


Molecular Structure Analysis

The molecular structure of “Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” is represented by the formula (CD3CH2CH2)2CHCOOH . This indicates that it is a carboxylic acid with two propyl groups attached to the central carbon atom, and all the terminal hydrogen atoms in the propyl groups and the hydrogen atoms in the carboxylic acid group are replaced by deuterium .


Physical And Chemical Properties Analysis

“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” has a molecular weight of 150.25 . It is a deuterium-labelled form of Valproic Acid, and its isotopic enrichment is 99 atom % D . The compound is stable if stored under recommended conditions .

Scientific Research Applications

Surfactant and Metal Oxidation Catalysis Pentanoic acid, also known as valeric acid, holds substantial importance due to its vast applications in a variety of industrial target compounds. It's used in the synthesis of plasticizers, lubricants, biodegradable solvents, perfumery, and pharmaceuticals. The synthesis of pentanoic acid through the cerium(IV) oxidation of valeraldehyde, a precursor of organic compounds, has been explored. The reaction is influenced by the presence of surfactants and certain transition metal salts, highlighting its chemical significance and potential in catalyzing industrial processes (Ghosh et al., 2015).

Biorefinery Conversion Processes Pentanoic acid (PA) is an industrially relevant chemical traditionally manufactured from fossil feedstocks. Research has delved into converting γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into PA. This process uses bifunctional catalysts comprising Pt supported on acidic zeolites, highlighting an innovative approach to sustainable chemical production (Al‐Naji et al., 2020).

Adsorption Studies for Surface Analysis The adsorption of pentanoic acid molecules on surfaces like α-Al2O3 has been explored using Born-Oppenheimer molecular dynamics simulations. These studies offer insights into the interactions of pentanoic acid with different surfaces, contributing to surface science and potentially impacting various industrial applications, such as catalysis and sensor technology (Martinotto et al., 2017).

Biofuel Production and Catalysis The production of potential biofuels like oxo pentanoate, pentanoate, and butanediaoate from carboxylic acids via acid hydrolysis of lignocellulosic biomass has been studied. This process, involving catalysts like Hβ and desilicated Hβ, highlights the role of pentanoic acid derivatives in the development of renewable energy sources (Umrigar et al., 2018).

properties

IUPAC Name

5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236605
Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
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Molecular Weight

150.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valproic Acid-d6

CAS RN

87745-18-4
Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
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Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
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Record name Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
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Synthesis routes and methods I

Procedure details

To the product of Example 87 (4.87 g, 30 mmol), 2-iodoethanol (5.16 g, 30 mmol) was added with stirring and cooling in an ice bath. The neat mixture was then heated to 100° C. in a water bath for 10 minutes, then removed from the heat and stirred for an additional 10 minutes. The reaction mixture was then dissolved in 50 ml of ether, washed with water (1×30 ml), 5% NaOH (2×30 ml), and again with water (2×30 ml). The ether layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. A light yellow liquid product was obtained in 67% yield from valproic acid (6.0 g). Silver nitrate gave a bright yellow precipitate. NMR analysis confirmed the identity of the product.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

By means of the funnel, there were then slowly added 8 g (0.064 mol) of di-n-propyl acetonitrile prepared by the above-described method. The mixture was heated to 80°-82° C. and was kept at this temperature for 2 hours. It was then cooled to 50°-52° C. and, while this temperature was maintained by gentle external cooling, a solution of 6.2 g (0.09 mol) of sodium nitrite in 10 ml of water was introduced under vigorous stirring and by means of the funnel. When the operation of introduction had been completed, the mixture was cooled to 20° C. under a gentle stream of nitrogen and 30 ml of water was added through the funnel. Stirring was maintained for 30 minutes and then the mixture was allowed to decant for 30 minutes into a separation funnel. The organic phase was separated and the aqueous phase was extracted with 10 ml of toluene. This toluenic phase was added to the crude di-n-propyl acetic acid obtained and the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water. After decantation, the toluenic phase was eliminated and the alkali aqueous phase acidified by adding 8 g of 36% by weight hydrochloric acid. After decantation, the organic phase was collected and the aqueous phase extracted with toluene. The two organic phases were combined and three successive washing operations with 8 ml of water carried out. The toluene was distilled at atmospheric pressure and a residue weighing 9 g, representing a yield of 97% of crude di-n-propyl acetic acid was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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